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Fensulfothion Oxon Sulfone-d10

Cat. No.: B1157661
M. Wt: 318.35
Attention: For research use only. Not for human or veterinary use.
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Description

Fensulfothion Oxon Sulfone-d10 is a deuterated analytical standard critical for ensuring accurate quantification in environmental and agricultural pesticide monitoring . It is the oxygen analog sulfone metabolite of the nematicide and insecticide fensulfothion, an organophosphorus compound that acts as a potent acetylcholinesterase inhibitor . As a stable isotopically labeled internal standard, it is essential for gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography (HPLC) methods, where it corrects for matrix effects and procedural losses during sample analysis, significantly improving data reliability . Researchers utilize this compound in the development and validation of multi-residue methods, such as modified QuEChERS procedures, for the determination of pesticide residues in complex matrices like soil . The deuterium atoms (d10) provide a mass shift that allows for clear distinction from the non-labeled analyte in mass spectrometric detection. This product is intended for Research Use Only and must not be used for diagnostic, therapeutic, or any other personal applications.

Properties

Molecular Formula

C₁₁H₇D₁₀O₆PS

Molecular Weight

318.35

Synonyms

Diethyl 4-(Methylsulfonyl)phenyl Ester Phosphoric Acid-d10;  p-(Methylsulfonyl)-phenol Diethyl Phosphate-d10;  Diethyl 4-Methylsulfonylphenyl Phosphate-d10;  Fensulfothion Oxon Sulfone-d10;  Fensulfothion Oxygen Analog Sulfone-d10;  O,O-Diethyl O-(4-Methy

Origin of Product

United States

Synthesis and Characterization Methodologies for Fensulfothion Oxon Sulfone D10

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium atoms into a molecule like Fensulfothion (B1672535) Oxon Sulfone requires specific synthetic strategies to ensure high isotopic enrichment at precise locations within the structure.

The synthesis of Fensulfothion Oxon Sulfone-d10 involves the specific incorporation of ten deuterium atoms into the two ethyl groups attached to the phosphate (B84403) moiety. The general synthetic approach is analogous to that used for other deuterated organophosphates, such as Phorate-d10.

The process typically begins with a deuterated starting material, most commonly fully deuterated ethanol (B145695) (C2D5OD). This serves as the source for the d10-diethyl phosphate group. A common synthetic pathway can be outlined in the following steps:

Formation of a Deuterated Phosphorylating Agent: Deuterated ethanol (C2D5OD) is reacted with a phosphorus halide, such as phosphorus oxychloride (POCl₃), to form a deuterated intermediate like O,O-diethyl-d10-chlorophosphate. Careful control of stoichiometry and reaction conditions is essential to maximize the yield and prevent side reactions.

Coupling with the Phenolic Moiety: The resulting deuterated phosphorylating agent is then reacted with 4-(methylsulfonyl)phenol. This coupling reaction, often carried out in the presence of a base to deprotonate the phenol (B47542), forms the final product, this compound.

Purification: The final product is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts, ensuring high chemical purity.

An alternative route could involve the synthesis of the non-deuterated Fensulfothion Oxon Sulfone first, followed by a post-synthetic hydrogen-deuterium exchange. However, for the ethyl groups, building the molecule from deuterated precursors is generally more efficient and provides better control over the specific location and number of deuterium atoms incorporated.

Isotopic purity is a critical parameter for a stable isotope-labeled standard. The goal is to have the highest possible percentage of molecules containing the desired ten deuterium atoms (the d10 isotopologue). Assessment of isotopic purity and enrichment involves quantifying the distribution of all isotopic variants (from d0 to d10).

This assessment is primarily conducted using mass spectrometry. By analyzing the isotopic cluster of the molecular ion, the relative abundance of each isotopologue can be determined. High isotopic enrichment means the signal for the d10 ion is maximized, while signals for ions with fewer deuterium atoms (d1 to d9) are minimized. The presence of a significant signal at the mass of the unlabeled compound (d0) would indicate isotopic dilution, which must be accounted for during quantitative analysis.

Spectroscopic and Spectrometric Validation Techniques

To confirm the identity, structure, and isotopic profile of the synthesized this compound, a combination of spectroscopic and spectrometric methods is employed.

NMR spectroscopy is a powerful, non-destructive technique for confirming the successful incorporation of deuterium atoms at the intended positions.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the two ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃) should be absent or significantly diminished to baseline noise. The remaining signals, corresponding to the aromatic and methylsulfonyl protons, should be present and match their expected chemical shifts and multiplicities.

²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei. It would show signals at the chemical shifts corresponding to the ethyl group positions, providing definitive proof of deuteration at those sites.

¹³C NMR: The ¹³C NMR spectrum will show changes in the signals for the deuterated carbons. The C-D coupling will cause the signals to appear as multiplets, and the signals themselves may experience a slight upfield shift (isotopic shift) compared to the unlabeled compound.

Mass spectrometry is the primary technique for confirming the molecular weight and determining the isotopic enrichment of this compound. medchemexpress.com It is often coupled with a chromatographic separation method like UHPLC. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental formula of the deuterated compound. The expected mass difference between the unlabeled compound and the d10 version is approximately 10 Da. Tandem mass spectrometry (MS/MS) is used to fragment the molecule. The fragmentation pattern of the d10 compound will differ from the unlabeled version in a predictable way, further confirming the location of the deuterium labels. For instance, fragments containing the diethyl phosphate moiety will show a mass shift of 10 Da.

CompoundMolecular FormulaMonoisotopic Mass (Da)
Fensulfothion Oxon SulfoneC₁₁H₁₇O₆PS324.0432
This compoundC₁₁H₇D₁₀O₆PS334.1059

Chromatographic Purity and Stability Evaluations for Research Applications

For this compound to be a reliable certified reference material, its chemical purity and stability must be rigorously evaluated. lgcstandards.comarxiv.org

Chromatographic purity is typically assessed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), often coupled to a mass spectrometer (LC-MS/MS). mdpi.comnih.gov The compound is separated from any potential impurities on a chromatographic column. The purity is determined by calculating the area of the main compound peak as a percentage of the total area of all detected peaks. A high purity value (typically >99%) is required for use as an analytical standard.

ParameterTypical ConditionReference
TechniqueUHPLC-MS/MS mdpi.comnih.gov
ColumnReversed-phase C18 (e.g., Accucore aQ C18) eurl-pesticides.eu
Mobile PhaseGradient of water and methanol (B129727) or acetonitrile (B52724) with formic acid (e.g., 0.1%) mdpi.comeurl-pesticides.eu
Ionization ModePositive Electrospray Ionization (ESI+) mdpi.comnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) mdpi.com

Stability evaluations are performed to determine the shelf-life of the standard and to provide proper storage recommendations. researchgate.net Studies assess the degradation of the compound under various conditions, including different temperatures (e.g., ambient, refrigerated, frozen at -20°C), exposure to light, and time in solution. researchgate.net While deuteration can sometimes slightly increase a molecule's stability due to the kinetic isotope effect, organophosphate standards can still be susceptible to degradation. vulcanchem.com For long-term storage, this compound is typically supplied as a neat solid or in a solution and stored in the dark at low temperatures (-20°C) to ensure its integrity over time. researchgate.netcsic.es

Advanced Analytical Methodologies Utilizing Fensulfothion Oxon Sulfone D10

Method Validation Parameters for Quantification of Related Analytes

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Method validation for the analysis of fensulfothion (B1672535) and its metabolites often involves the use of Fensulfothion Oxon Sulfone-d10 as an internal standard to ensure the reliability of the quantification. Linearity is established by analyzing a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the target analyte. The response ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear relationship, typically with a correlation coefficient (r²) greater than 0.99, indicates that the method provides proportional responses over a defined concentration range.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of fensulfothion metabolites, the LOQ is often set at the lowest validated spike level that meets the criteria for accuracy and precision, which can be as low as 0.01 mg/kg in various food matrices. nih.govdoaj.org

Table 1: Method Performance Parameters for Fensulfothion Metabolite Analysis

Parameter Typical Value Description
Correlation Coefficient (r²) >0.99 Indicates the linearity of the calibration curve.
Limit of Quantification (LOQ) 0.01 mg/kg The lowest concentration that can be reliably quantified. nih.govdoaj.org

Accuracy, Precision, and Robustness Assessments

Accuracy, precision, and robustness are fundamental to the validation of any analytical method. Accuracy is determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. For pesticide residue analysis, acceptable recovery rates are typically within the range of 70% to 120%. nih.govdoaj.orgnih.gov

Precision is a measure of the repeatability of the method and is usually expressed as the relative standard deviation (RSD) of replicate measurements. For pesticide residue analysis, an RSD of ≤20% is generally considered acceptable. nih.gov Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, such as changes in pH, temperature, or mobile phase composition.

The use of this compound as an internal standard is crucial in these assessments as it helps to compensate for any losses of the analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the results.

Table 2: Validation Parameters for Fensulfothion Metabolite Analysis in Food Matrices

Parameter Acceptance Criteria Role of this compound
Accuracy (Recovery) 70% - 120% Corrects for analyte loss during sample processing.
Precision (RSD) ≤20% Minimizes variability in replicate measurements.

Emerging Applications in Omics Technologies

While the primary application of this compound is in targeted pesticide residue analysis, its potential extends to broader fields such as metabolomics and exposomics.

Metabolomics Workflows

In metabolomics, which involves the comprehensive study of small molecules within a biological system, isotopically labeled standards like this compound are valuable for the accurate quantification of specific metabolites. Although not a direct measure of a biological metabolite, its use as an internal standard can improve the reliability of quantifying structurally similar compounds in complex biological samples.

Exposomics Investigations

Exposomics aims to characterize the totality of human environmental exposures from conception onwards. The accurate measurement of environmental contaminants, such as pesticides and their metabolites, is a key component of exposomics research. The use of this compound as an internal standard in analytical methods contributes to the generation of high-quality data, which is essential for understanding the links between environmental exposures and human health.

Interlaboratory Comparison and Proficiency Testing Frameworks

Interlaboratory comparisons and proficiency testing (PT) are essential components of quality assurance for analytical laboratories. fao.org In these programs, participating laboratories analyze the same sample, and their results are compared to a reference value. The use of internal standards like this compound can help to minimize inter-laboratory variability and improve the comparability of results. fao.org

By providing a common reference point, this compound can help to identify and address sources of error in analytical methods, ultimately leading to improved data quality and greater confidence in the results of pesticide residue monitoring programs. These frameworks are crucial for ensuring that laboratories can produce reliable and comparable data, which is vital for regulatory purposes and for protecting public health.

Environmental Fate and Transformation Research Utilizing Fensulfothion Oxon Sulfone D10

Elucidation of Degradation Pathways in Environmental Compartments

The transformation of fensulfothion (B1672535) in the environment is a complex process involving multiple chemical and biological reactions. Fensulfothion can be metabolized by both plants and animals, with hydrolytic degradation being a key pathway. epa.gov In the environment, fensulfothion is subject to degradation in soils, with half-lives ranging from 3 to 28 days, primarily due to microbial action. epa.gov It also degrades in water and silt. epa.gov The metabolic pathway of fensulfothion involves oxidation and hydrolysis, leading to the formation of several metabolites, including the oxygen analog (oxon) and its sulfone. inchem.org

Hydrolysis and Photolysis Studies

Hydrolysis is a key process in the degradation of organophosphorus insecticides like fensulfothion and its metabolites. utoronto.ca The rate of hydrolysis is influenced by pH, with stability being greater in acidic conditions and decreasing as the pH becomes more alkaline. utoronto.ca For instance, the half-life of fenthion (B1672539), a related organophosphate, is significantly longer at pH 4 than at pH 9. utoronto.ca The oxygen analog sulfone of fenthion (fenoxon sulfone) has been found to have a half-life of 16.5 days at pH 7 and 9.50 days at pH 9 at 25°C. utoronto.ca The primary hydrolysis mechanism involves the attack of water molecules or hydroxide (B78521) ions on the phosphorus atom. utoronto.ca

Photolysis, or degradation by sunlight, also contributes to the transformation of these compounds in the environment. smolecule.com Environmental factors such as UV light can facilitate the oxidation of fenthion oxon sulfone to other related compounds. smolecule.com The photolysis of fensulfothion on plant surfaces and in the air can lead to the formation of its sulfone and the oxygen analogue. inchem.org

Table 1: Hydrolysis Half-lives of Fenthion and its Metabolites at 25°C

Compound Half-life at pH 7 (days) Half-life at pH 9 (days)
Fenthion 59.0 55.5
Fenoxon Sulfone 16.5 9.50

This table is interactive. Users can sort and filter the data.

Microbial Degradation and Biotransformation Processes

Microbial activity is a primary driver of fensulfothion degradation in soil. epa.gov The half-life of fensulfothion in soil varies depending on the soil type, ranging from 3-7 days in silty clay loam and organic soil to around 28 days in sandy loam and silt loam soils. epa.gov Studies have identified bacteria, such as Pseudomonas alcaligenes, that can utilize fensulfothion as a carbon source, degrading it into less complex molecules. nih.gov This bacterium has been shown to break down fensulfothion into p-methylsulfinyl phenol (B47542) and diethyl phosphorothioic acid. nih.gov

Biotransformation of fensulfothion in plants and animals leads to a variety of metabolites. inchem.org The primary metabolic routes are through oxidation and hydrolysis. inchem.org In plants, fensulfothion is absorbed and converted to its oxygen analogue and sulfone, and subsequently to the sulfone phosphate (B84403) analogue. inchem.org In animals, the metabolism can differ between sexes, but generally involves the formation of the oxygen analogue and its sulfone. inchem.org

Transport and Distribution Studies in Environmental Systems

The movement and final destination of fensulfothion and its metabolites in the environment are influenced by their physical and chemical properties.

Soil Adsorption and Leaching Dynamics

The interaction of fensulfothion and its metabolites with soil particles affects their mobility. There is a general inverse relationship between the water solubility of these compounds and their adsorption to soil. nih.gov The order of adsorption is typically fensulfothion sulfide (B99878) > fensulfothion sulfone > fensulfothion. nih.gov Adsorption is also significantly correlated with the organic content of the soil. nih.gov The mobility of these compounds through soil is directly related to their water solubility, with fensulfothion being the most mobile, followed by its sulfone, and then the less soluble sulfide. nih.gov

Table 2: Soil Adsorption and Mobility of Fensulfothion and its Metabolites

Compound Water Solubility Adsorption K value Mobility
Fensulfothion Highest Lowest Highest
Fensulfothion Sulfone Intermediate Intermediate Intermediate
Fensulfothion Sulfide Lowest Highest Lowest

This table is interactive. Users can sort and filter the data.

Water Column Persistence and Sediment Partitioning

In aquatic environments, fensulfothion degrades relatively quickly, with reported half-lives of 10 and 12 days in the water and silt of a simulated pond, respectively. epa.gov However, under certain conditions, its persistence can be longer. nih.gov In sterile and non-sterile natural water, about 50% of fensulfothion remained after 16 weeks. nih.gov Under reducing conditions, it disappeared within 8-12 weeks, with almost complete conversion to the sulfide form. nih.gov Due to their potential to adsorb to particulate matter, these compounds can accumulate in sediments, which can act as a long-term reservoir and a potential source of contamination to the overlying water column. arxiv.orgcsic.es

Monitoring and Residue Analysis in Non-Human Environmental Matrices

Accurate monitoring of fensulfothion and its metabolites, including fensulfothion oxon sulfone, in environmental samples is crucial for assessing contamination levels and potential risks. hpc-standards.com Fensulfothion oxon sulfone is often used as a marker for fenthion contamination in water and soil. smolecule.com Various analytical methods have been developed for the simultaneous analysis of fensulfothion and its degradation products in different matrices like soil, water, and produce. mdpi.comnih.govulpgc.es

These methods often employ techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by analysis using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). mdpi.comulpgc.es Such methods allow for the sensitive and accurate quantification of residues, which is essential for food safety and environmental protection. hpc-standards.commdpi.com The use of isotopically labeled internal standards, like Fensulfothion Oxon Sulfone-d10, is a key component of these analytical methods, ensuring high accuracy and reliability of the results. lgcstandards.comnih.gov

Surface Water and Groundwater Contamination Research

The presence of fensulfothion and its metabolites in water systems is a key area of investigation. Fensulfothion can degrade in water and silt, with reported half-lives of 10 and 12 days, respectively, in simulated pond environments. epa.gov The mobility of the parent compound and its aged residues in various soil types ranges from low to moderate. epa.gov

Recent analytical advancements, such as on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (on-line SPE-LC-MS/MS), have enabled the detection of fensulfothion and its metabolites at very low concentrations in surface and groundwater. csic.es One such study developed a method for the simultaneous determination of 51 pesticides, including fensulfothion oxon sulfone, in environmental waters at picogram per liter (pg/L) or nanogram per liter (ng/L) levels. csic.es This high sensitivity is crucial for assessing compliance with environmental quality standards. csic.es

A study investigating chemical pollution in the Kherson region detected fenthion-oxon-sulfone in water samples, highlighting the presence of these transformation products in the environment. emblasproject.org The detection of such metabolites underscores the importance of including them in water quality monitoring programs. The hydrolysis of fenthion and its metabolites, including the oxon sulfone, is pH-dependent, with increased degradation at higher pH levels. utoronto.ca The half-life of fenoxon sulfone at 25°C was found to be 16.5 days at pH 7 and 9.5 days at pH 9. utoronto.ca

Table 1: Half-life of Fenoxon Sulfone in Aqueous Media at 25°C

pH Half-life (days)
7 16.5

This table is based on data for fenoxon sulfone, a related compound, as specific hydrolysis data for fensulfothion oxon sulfone was not available in the provided search results.

Soil and Sediment Residue Profiling

The fate of fensulfothion in soil is significantly influenced by microbial degradation, with half-lives ranging from 3 to 28 days under aerobic conditions. epa.gov The degradation is more rapid in silty clay loam and organic soils (3-7 days) compared to sandy loam, silt loam, and loam soils (around 28 days). epa.gov

A soil bacterium, Pseudomonas alcaligenes C1, has been shown to degrade fensulfothion by initially hydrolyzing the compound. nih.gov This microbial action is a key process in the detoxification of fensulfothion residues in soil. nih.gov

In sediments, the persistence of fensulfothion and its metabolites is also a concern. Analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to determine polar pesticide residues, including fensulfothion oxon sulfone, in sediments at low nanogram per gram (ng/g) levels. csic.esarxiv.org The use of isotope dilution with standards like fensulfothion oxon sulfone-d3 ensures the reliability of these measurements. csic.es

Table 2: Fensulfothion Degradation Half-life in Different Soil Types

Soil Type Aerobic Half-life (days)
Silty Clay Loam 3-7
Organic Soil 3-7
Sandy Loam ~28
Silt Loam ~28

Plant and Crop Uptake/Translocation Studies (excluding human consumption/safety)

Fensulfothion can be absorbed by plants, and once inside, it undergoes metabolism. inchem.org The parent compound is converted to more toxic metabolites, including the oxygen analog (oxon) and the sulfone. inchem.org Research has shown that fensulfothion applied to plant stems or roots is slowly absorbed and transformed into its phosphate analog and sulfone. inchem.org After nine days, the sulfone phosphate analog was detected. inchem.org

The uptake and translocation of pesticides in plants are complex processes influenced by the plant species, the chemical properties of the pesticide, and environmental conditions. researchgate.netmdpi-res.com Studies on plant uptake often utilize hydroponic systems to control variables and precisely measure the movement of compounds within the plant. mdpi-res.com

The development of reliable analytical methods is crucial for studying pesticide residues in crops. mdpi.com Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a common technique for the simultaneous analysis of fenthion and its five major metabolites, including the oxon sulfone, in various types of produce. mdpi.com The use of deuterated internal standards in these analyses helps to compensate for matrix effects and ensure accurate quantification. mdpi.com

Table 3: Mentioned Compounds

Compound Name
Fensulfothion
This compound
Fensulfothion Oxon
Fensulfothion Sulfone
Fenthion
Fenthion Oxon
Fenthion Oxon Sulfone
Fenthion Oxon Sulfoxide (B87167)
Fenthion Sulfone
Fenthion Sulfoxide
Fenoxon Sulfone
Diethyl Phosphorothioic Acid
p-Methylsulfinyl Phenol

Metabolic Studies and Biotransformation Mechanisms Non Human Systems Using Fensulfothion Oxon Sulfone D10

In Vitro Biotransformation in Non-Human Biological Systems

In vitro studies using non-human biological materials are fundamental for elucidating the specific enzymatic processes involved in xenobiotic metabolism. While studies tend to focus on the metabolism of the parent compound, fensulfothion (B1672535), the enzymes responsible for the formation of its metabolites, including the oxon sulfone, have been identified.

The biotransformation of fensulfothion and its intermediates is primarily mediated by the Cytochrome P450 (CYP450) monooxygenase system found in animal liver microsomes. epa.gov This enzyme superfamily is responsible for the oxidative reactions that convert the parent compound into its more polar and often more toxic metabolites, such as the oxon and sulfone derivatives. In rats, the formation of the oxygen analog (oxon) and its subsequent sulfone is a notable metabolic pathway. inchem.org

While specific kinetic studies on the further metabolism of Fensulfothion Oxon Sulfone itself are scarce—as it is generally considered a terminal oxidation product—the enzymes responsible for its formation from fensulfothion are well-recognized. Studies on analogous organophosphates, such as fenthion (B1672539), confirm that CYP450 enzymes and flavin-containing monooxygenases are key to the oxidation of the thioether group to sulfoxide (B87167) and sulfone forms in rat liver microsomes. epa.gov

Table 1: Key Enzymes in the Metabolic Pathway of Fensulfothion in Animal Models This table is generated based on data from analogous organophosphate metabolism studies.

Enzyme Family Specific Role in Fensulfothion Metabolism Biological System Example
Cytochrome P450 (CYP450) Oxidative desulfuration (P=S to P=O); Oxidation of thioether to sulfoxide and sulfone. epa.gov Rat Liver Microsomes inchem.orgepa.gov
Flavin-containing Monooxygenase (FMO) Contributes to the oxidation of the thioether group. epa.gov Rat Liver Microsomes epa.gov
Aldehyde Oxidase Reduction of the sulfoxide metabolite back to the parent compound (fenthion example). epa.gov Rat Liver Cytosol epa.gov

The primary biotransformation products of the parent compound, fensulfothion, in non-human systems include its sulfone, its oxygen analog (oxon), and the Fensulfothion Oxon Sulfone. inchem.org In analytical procedures designed to measure total residues, a chemical oxidation step using agents like m-chloroperbenzoic acid is often employed to convert fensulfothion and its intermediate metabolites into the single, stable endpoint of Fensulfothion Oxon Sulfone for simplified quantification. inchem.org

Direct in vitro metabolism of Fensulfothion Oxon Sulfone-d10 is not extensively documented, as it represents a stable final metabolite. Its primary role is not as a substrate for further biotransformation but as an analytical standard. pharmaffiliates.comlgcstandards.com

In Vivo Metabolic Fate in Model Organisms and Livestock

In vivo studies provide a comprehensive picture of how a substance is handled by a complete biological system, which is crucial for residue analysis in livestock and environmental risk assessment in model organisms.

Studies on the parent compound in rats show that fensulfothion is absorbed, metabolized, and excreted rapidly following oral administration. inchem.org Maximum tissue concentrations of metabolites are typically reached within eight hours, with the majority of the dose being excreted, primarily in the urine, within 24 hours. inchem.org The metabolic pathway includes the formation of the oxygen analog sulfone, which is then subject to excretion. inchem.org While specific ADE studies administering this compound are not available, its non-labeled counterpart is known to be a key metabolite found in tissues and excreta following exposure to the parent insecticide. inchem.org

Fensulfothion Oxon Sulfone is a critical component of residue analysis in agricultural products. Following the application of fensulfothion to crops, residues of the parent compound and its primary metabolites, including the oxon sulfone, can be present. Studies on rutabagas have shown that the total residues of fensulfothion and its metabolites decrease significantly during storage. inchem.org Cooking the produce can further reduce residue levels by nearly half or more. inchem.org

Table 2: Depletion of Fensulfothion and its Metabolites in Rutabagas Data sourced from a study on fresh harvested rutabagas stored at 4°C. inchem.org

Storage Duration Total Residue Decrease (%) Reduction by Cooking (%)
20-25 days 50 - 92% 48 - 68%

Role of this compound as a Reference Standard in Metabolite Identification

The primary and most vital application of this compound is its use as an internal reference standard in analytical chemistry. pharmaffiliates.comlgcstandards.com Its utility stems from the principles of isotope dilution mass spectrometry.

In this method, a known quantity of the deuterated (d10) standard is added to a sample prior to extraction and analysis. Because the labeled standard is chemically identical to the non-labeled analyte (Fensulfothion Oxon Sulfone), it experiences the same potential losses during sample preparation, extraction, and chromatographic separation. However, a mass spectrometer can distinguish between the analyte and the heavier isotope-labeled standard. mdpi.com By measuring the ratio of the native analyte to the known amount of the added standard, analysts can accurately calculate the concentration of the Fensulfothion Oxon Sulfone metabolite in the original sample, correcting for any procedural variations. This ensures high precision and reliability in residue monitoring for food safety and environmental protection. hpc-standards.com

Table 3: Application of this compound in Analytical Chemistry

Application Purpose Analytical Technique
Internal Standard To provide accurate quantification of fensulfothion metabolites by correcting for analytical variability and matrix effects. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.com
Reference Material To confirm the identity and presence of the Fensulfothion Oxon Sulfone metabolite in various samples. lgcstandards.comhpc-standards.com Chromatographic methods
Tracer Studies To trace the fate and degradation pathways of fensulfothion in environmental or biological systems (as an analog). Isotope Ratio Mass Spectrometry

Mechanistic Investigations of Fensulfothion Oxon Sulfone Formation and Reactivity

Oxidation Pathways Leading to Sulfone Formation

The transformation of fensulfothion (B1672535) to its oxon sulfone derivative is a multi-step process involving the oxidation of both the thiophosphoryl group (P=S) and the thioether side chain.

Chemical Oxidation Mechanisms

The chemical oxidation of fensulfothion and its intermediate metabolites to fensulfothion oxon sulfone can occur in the environment, facilitated by various oxidizing agents. The initial oxidation of fensulfothion can lead to the formation of its oxygen analog (oxon) and its sulfone. inchem.org Further oxidation of these intermediates ultimately yields fensulfothion oxon sulfone. For instance, fenthion (B1672539), a related organophosphate, is oxidized to fenthion oxon sulfone using agents like hydrogen peroxide or potassium permanganate. smolecule.comsmolecule.com This suggests that similar strong oxidizing conditions in the environment could drive the formation of fensulfothion oxon sulfone.

The process typically involves two key oxidative transformations:

Oxidative Desulfuration: The conversion of the thiophosphoryl (P=S) group to a phosphoryl (P=O) group, forming the "oxon" analog.

Sulfoxidation: The oxidation of the thioether group (-S-) on the phenyl ring to a sulfoxide (B87167) (-SO-) and subsequently to a sulfone (-SO2-).

These reactions can proceed through different sequences. Fensulfothion can first be oxidized to fensulfothion oxon, which is then further oxidized to fensulfothion oxon sulfone. Alternatively, fensulfothion can be oxidized at the thioether to form fensulfothion sulfone, which is then desulfurated to the oxon sulfone. inchem.orgsmolecule.com The presence of UV light can also facilitate these oxidation processes under environmental conditions. smolecule.com

Enzymatic Oxidation Pathways (non-human, environmental)

In biological systems within the environment, the formation of fensulfothion oxon sulfone is primarily mediated by enzymatic reactions in various organisms, including microorganisms and plants. These biotransformation pathways are crucial in determining the persistence and metabolic fate of fensulfothion in the environment.

In plants, fensulfothion is absorbed and gradually converted to its oxygen analog and the corresponding sulfone. inchem.org Studies on cotton plants have identified the oxygen analog and the sulfone as metabolites, and with root uptake, traces of the oxygen analog sulfone were detected. inchem.org

In non-human organisms like fish, the metabolism of similar organophosphates such as fenthion is well-documented. Enzymes like cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO) are responsible for both oxidative desulfuration and sulfoxidation. nih.gov These enzymatic systems catalyze the conversion of the parent compound to its various oxidized metabolites, including the oxon and sulfone derivatives. nih.gov For example, in rainbow trout, fenthion is biotransformed into fenthion sulfoxide and fenoxon (the oxygen analog). nih.gov While direct studies on fensulfothion oxon sulfone-d10 are specific, the metabolic pathways of the parent compound provide a strong model for its formation.

Structure-Activity Relationships in Degradation Processes

The chemical structure of fensulfothion and its metabolites, including fensulfothion oxon sulfone, significantly influences their stability and degradation rates. The introduction of the oxon and sulfone functionalities alters the electronic properties and steric hindrance of the molecule, which in turn affects its susceptibility to hydrolysis and other degradation pathways.

Hydrolysis is a key degradation process for organophosphates. Studies on the hydrolysis of fenthion and its oxidized metabolites have shown that the stability of these compounds decreases as the pH increases. utoronto.ca The half-life of fenoxon sulfone, a compound structurally similar to fensulfothion oxon sulfone, is significantly shorter at higher pH values. utoronto.ca This indicates that the electron-withdrawing nature of the sulfone group makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

The table below, based on data for fenthion and its metabolites, illustrates the influence of structure on hydrolysis rates, which can be extrapolated to understand the degradation of fensulfothion derivatives.

Hydrolysis Half-lives (in days) of Fenthion and its Metabolites at 25°C

Compound pH 7 pH 9
Fenthion 59.0 55.5
Fenoxon Sulfone 16.5 9.50

Data adapted from studies on fenthion hydrolysis kinetics. utoronto.ca

This data suggests that the fully oxidized fensulfothion oxon sulfone would likely exhibit the fastest hydrolysis rate among its related metabolites under similar conditions.

Furthermore, structure-activity relationships also play a role in enzymatic degradation. For instance, with the organophosphate disulfoton, structural changes to the thioether moiety, such as oxidation to a sulfone, can increase steric hindrance, potentially decreasing the rate of further enzymatic sulfoxidation. cdc.gov

Quantum Chemical Calculations and Modeling for Mechanistic Insights

Quantum chemical calculations and molecular modeling are powerful tools for elucidating the reaction mechanisms of organophosphate metabolism and degradation at a molecular level. These computational methods can provide insights into the electronic structure, reaction energetics, and transition states of the oxidation and hydrolysis reactions involved in the formation and breakdown of fensulfothion oxon sulfone.

For example, quantum chemical calculations have been used to investigate the fragmentation pathways of fenthion and its metabolites in mass spectrometry. mdpi.com These studies help to understand how the molecule breaks apart, which can be related to its reactivity. The calculations can predict the most likely sites for bond cleavage, such as the P-O and P-S bonds, which are central to the degradation of these compounds. smolecule.commdpi.com

Modeling can also be applied to understand the interaction between the pesticide and the active site of metabolizing enzymes like cytochrome P450. By calculating the binding energies and activation barriers for different metabolic pathways, researchers can predict the preferred routes of metabolism. For fenthion, it has been shown that the formation of the oxon can be a critical step leading to more potent metabolites. researchgate.net

The table below summarizes key parameters that can be derived from quantum chemical calculations to understand the reactivity of these compounds.

Parameters from Quantum Chemical Calculations for Reactivity Analysis

Parameter Significance
Activation Energy (Ea) Indicates the energy barrier for a reaction to occur. Lower Ea suggests a faster reaction rate. For hydrolysis of fenthion metabolites, Ea ranges from 16.7 to 22.1 kcal/mol. utoronto.ca
Molecular Orbital Energies (HOMO/LUMO) The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's susceptibility to oxidation and nucleophilic attack.

| Atomic Charges | The distribution of electron density across the molecule can identify electrophilic centers prone to nucleophilic attack, such as the phosphorus atom. |

These computational approaches, while not specific to the deuterated form, provide a fundamental understanding of the reactivity and degradation of the core fensulfothion oxon sulfone structure.

Advanced Research Applications and Future Directions for Fensulfothion Oxon Sulfone D10

Emerging Analytical Technologies for Ultra-Trace Detection

The detection of pesticide metabolites at ultra-trace levels is a significant challenge in environmental monitoring. Fensulfothion (B1672535) oxon sulfone-d10 plays a pivotal role as an internal standard in advanced analytical methods designed to achieve high sensitivity and selectivity.

Isotope dilution analysis, a technique that relies on the addition of a known amount of an isotopically labeled standard like fensulfothion oxon sulfone-d10 to a sample, is crucial for accurate quantification. This is particularly important in complex matrices such as soil, water, and biological tissues, where matrix effects can interfere with the analysis. The use of deuterated standards helps to correct for analyte losses during sample preparation and variations in instrument response.

Modern analytical platforms, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), are at the forefront of ultra-trace detection. The sulfone group in this compound increases its polarity, making it well-suited for LC-MS/MS analysis. This technique allows for the selective detection and quantification of the target analyte even in the presence of a multitude of other compounds. For instance, a simultaneous analytical method for fenthion (B1672539) and its five metabolites, including the oxon sulfone, was developed using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), achieving a low limit of quantitation of 0.01 mg/kg in various crops. nih.gov

The table below summarizes key analytical parameters for the detection of fensulfothion oxon sulfone and related compounds using LC-MS/MS.

CompoundAnalytical MethodRetention Time (min)Ionization ModeMRM Transition (Quantifier → Qualifier)
Fensulfothion oxon sulfoneLC-MS/MS4.50Positive295.0 → 217.0
Fensulfothion oxon sulfoxide (B87167)LC-MS/MS4.26Positive279.0 → 264.2
Fenthion sulfoneLC-MS/MS6.39Positive311.0 → 125.0
Fenthion sulfoxideLC-MS/MS6.16Positive295.0 → 108.9

This data is compiled from a study on the simultaneous analysis of multiple pesticides and their metabolites in liver samples. nih.govmdpi.com

Integration with Non-Targeted Screening and Suspect Screening Workflows

Beyond targeted analysis, this compound is increasingly integrated into non-targeted and suspect screening workflows. These approaches are essential for identifying a broad range of known and unknown contaminants in environmental samples. researchgate.net

In suspect screening analysis (SSA), a list of potential contaminants is created based on prior knowledge, and high-resolution mass spectrometry (HRMS) is used to search for their presence. researchgate.net this compound can be included in these suspect lists to investigate the environmental occurrence of fensulfothion metabolites. An optimized suspect screening approach was developed to assess the impact of best management practices on reducing micropollutant transport, demonstrating the utility of such methods in environmental monitoring. researchgate.net

Non-targeted analysis (NTA) takes a broader approach, aiming to identify all detectable chemical entities in a sample. In these workflows, isotopically labeled internal standards like this compound are crucial for quality control and for providing reference points in the complex datasets generated by HRMS. The development of comprehensive workflows combining target, suspect, and non-target screening is a powerful tool for monitoring organic micropollutants in environmental samples. nih.gov

Application in Environmental Risk Assessment Methodologies

This compound contributes to environmental risk assessment by enabling accurate measurement of its non-deuterated counterpart in various environmental compartments. While direct human health risk assessment is excluded from this discussion, understanding the environmental fate and concentration of pesticide metabolites is fundamental to evaluating their potential ecological impact.

The data generated from monitoring studies using these standards can be used to develop and validate environmental fate models, which predict the transport and transformation of pesticides and their metabolites in the environment. csic.es This information is vital for regulatory agencies in establishing environmental quality standards and for developing strategies to mitigate the impact of pesticide use on ecosystems. csic.es

Development of Certified Reference Materials and Quality Control Standards

The availability of high-quality certified reference materials (CRMs) and quality control (QC) standards is essential for ensuring the accuracy and comparability of analytical data across different laboratories. eurl-pesticides.eu this compound is itself a crucial component in the production of these materials.

CRMs for pesticide analysis are produced under stringent, internationally recognized standards such as ISO 17034 and ISO/IEC 17025. lgcstandards.comeurl-pesticides.eusigmaaldrich.com These materials are used to calibrate analytical instruments, validate methods, and perform ongoing quality control checks. eurl-pesticides.eutestqual.com The use of isotopically labeled standards like this compound in the certification process helps to ensure the accuracy of the assigned reference values. lgcstandards.com

The development of standardized methods, such as those outlined by organizations like CEN (European Committee for Standardization), often relies on the availability of reliable reference materials. eurl-pesticides.eu These methods are crucial for regulatory monitoring and for ensuring that data from different sources can be compared with confidence. eurl-pesticides.eu

Computational Chemistry and Predictive Modeling in Environmental Chemistry

Computational chemistry and predictive modeling are increasingly being used to understand the environmental behavior of chemical compounds. While specific computational studies on this compound are not widely available, the principles of these techniques can be applied to this and related compounds.

Predictive models can be used to estimate various physicochemical properties of a molecule, such as its solubility, vapor pressure, and octanol-water partition coefficient. These properties, in turn, influence the compound's fate and transport in the environment. For example, the increased polarity of fensulfothion oxon sulfone due to its sulfone group affects its solubility in water and its potential for leaching through soil.

In silico methodologies for retention time prediction in chromatography are also being developed. core.ac.uk These predictive tools can aid in the tentative identification of compounds in complex mixtures, which is particularly useful in non-targeted screening workflows. core.ac.uk

Interdisciplinary Research Synergies and Collaborative Initiatives

The study of environmental contaminants like fensulfothion and its metabolites necessitates a collaborative, interdisciplinary approach. Research in this area brings together experts from various fields, including analytical chemistry, environmental science, toxicology, and data science.

Collaborative projects are often established to address specific environmental challenges, such as monitoring pesticide levels in a particular region or assessing the effectiveness of pollution mitigation strategies. mst.dkescholarship.org For instance, a project investigating organophosphate metabolites in urine samples from Danish children and women involved collaboration between multiple research institutes and universities. mst.dk Such initiatives are crucial for generating comprehensive datasets and for translating research findings into effective environmental policies.

The development of shared databases and analytical workflows is another important aspect of collaborative research. nih.gov By making data and methods openly available, researchers can accelerate the pace of discovery and work together more effectively to address the global challenge of environmental contamination.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.